molecular formula C20H20ClN3O4 B5538660 2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid

2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid

Cat. No.: B5538660
M. Wt: 401.8 g/mol
InChI Key: YCKBHQZJDDYMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-5-nitrobenzoic acid - 2-tert-butyl-4-quinolinamine (1:1) is 401.1142338 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on compounds related to 2-chloro-5-nitrobenzoic acid and quinolinamines has shown their utility in synthesizing various heterocyclic scaffolds. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been used as building blocks in the solid-phase synthesis of nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are of significant interest in drug discovery due to their diverse biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Interactions and Crystal Engineering

Studies on the hydrogen-bonded structures of isomeric compounds involving quinoline and chloro-nitro-substituted benzoic acids have elucidated the role of hydrogen bonding in molecular assembly and crystal engineering. These insights are crucial for designing new materials with desired physical and chemical properties (Gotoh & Ishida, 2009).

Development of Chemically Diverse Libraries

The versatility of chloro-nitrobenzoic acid derivatives in generating chemically diverse libraries is noteworthy. Such libraries are invaluable in high-throughput screening for drug discovery, allowing for the identification of compounds with potential therapeutic applications. The ability to synthesize a wide range of heterocyclic compounds from a single starting material underscores the importance of these derivatives in medicinal chemistry.

Novel Supramolecular Assemblies

Research into the co-crystallization and salt formation of quinoline derivatives with aromatic carboxylic acids, including those related to 2-chloro-5-nitrobenzoic acid, reveals the formation of complex supramolecular assemblies. These assemblies have implications for understanding molecular recognition processes and designing new functional materials with specific properties, such as catalytic activity, molecular sensing, and drug delivery systems (Tarai & Baruah, 2016).

Safety and Hazards

The safety information for “2-chloro-5-nitrobenzoic acid” indicates that it may cause eye irritation and skin sensitization . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKBHQZJDDYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.